REACTION_SMILES
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[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[CH3:26][S:27](=[O:28])[CH3:29].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[Cl:1][c:2]1[n:3][n:4][c:5]([Cl:8])[cH:6][cH:7]1.[Cl:9][c:10]1[cH:11][c:12]([OH:17])[cH:13][cH:14][c:15]1[Cl:16].[K+:19].[OH-:18]>>[c:2]1([O:17][c:12]2[cH:11][c:10]([Cl:9])[c:15]([Cl:16])[cH:14][cH:13]2)[n:3][n:4][c:5]([Cl:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)nn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Clc1ccc(Oc2ccc(Cl)c(Cl)c2)nn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |